molecular formula C22H21N5O3S B10937822 1-benzyl-3,6-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937822
M. Wt: 435.5 g/mol
InChI Key: LSLPZDCCTOVKHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine precursor to form the fused pyrazolopyridine structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can affect various biochemical pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N4-[4-(AMINOSULFONYL)PHENYL]-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(4-sulfamoylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O3S/c1-14-12-19(22(28)25-17-8-10-18(11-9-17)31(23,29)30)20-15(2)26-27(21(20)24-14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,28)(H2,23,29,30)

InChI Key

LSLPZDCCTOVKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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